1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
CAS No.: 94331-81-4
Cat. No.: VC18759543
Molecular Formula: C18H15BrN2O5
Molecular Weight: 419.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94331-81-4 |
|---|---|
| Molecular Formula | C18H15BrN2O5 |
| Molecular Weight | 419.2 g/mol |
| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |
| Standard InChI | InChI=1S/C18H15BrN2O5/c1-25-17-6-10(15(21(23)24)8-18(17)26-2)5-16(22)13-9-20-14-4-3-11(19)7-12(13)14/h3-4,6-9,20H,5H2,1-2H3 |
| Standard InChI Key | PJVANYWTZZFVFV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)[N+](=O)[O-])OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The molecule comprises two primary subunits:
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5-Bromoindole moiety: A heterocyclic aromatic system with a bromine atom at the 5-position and an acetyl group at the 3-position.
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4,5-Dimethoxy-2-nitrophenyl group: A benzene ring functionalized with methoxy groups at positions 4 and 5 and a nitro group at position 2, linked via an ethanone bridge.
The IUPAC name, 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, reflects this connectivity. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.2 g/mol |
| Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)N+[O-])OC |
| InChI Key | PJVANYWTZZFVFV-UHFFFAOYSA-N |
The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Predictions
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous structures suggest characteristic signals:
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NMR: Aromatic protons in the indole ring (δ 7.0–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetyl carbonyl (δ 2.5–3.0 ppm) .
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IR: Stretching vibrations for nitro (), carbonyl (), and methoxy groups ().
Computational models predict moderate lipophilicity (LogP ≈ 2.29) and low aqueous solubility (0.0182 mg/mL), necessitating formulation strategies for biological testing .
Synthesis and Derivative Preparation
Retrosynthetic Analysis
The compound can be dissected into two precursors:
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5-Bromoindole-3-carbaldehyde: Synthesized via Vilsmeier-Haack formulation of 5-bromoindole .
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1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Prepared by nitration of 3,4-dimethoxyacetophenone .
Coupling these subunits likely involves aldol condensation or nucleophilic acyl substitution, though explicit protocols remain undocumented.
1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanone
A validated route employs nitration of 3,4-dimethoxyacetophenone with 98% HNO in dichloromethane at −10°C, yielding 89.4% product :
| Parameter | Value |
|---|---|
| Starting Material | 3,4-Dimethoxyacetophenone |
| Reagent | HNO (98%) |
| Solvent | Dichloromethane |
| Temperature | −10°C |
| Time | 2 hours |
| Yield | 89.4% |
This method’s success hinges on controlled nitration to avoid over-oxidation .
5-Bromoindole-3-Carbaldehyde
Methylation of 5-bromoindole-3-carbaldehyde using methyl iodide in acetonitrile with NaOH achieves 96% yield :
| Parameter | Value |
|---|---|
| Starting Material | 5-Bromoindole-3-carbaldehyde |
| Base | NaOH (powdered) |
| Alkylating Agent | Methyl iodide |
| Solvent | Acetonitrile |
| Time | 3 hours |
| Yield | 96% |
Research Gaps and Future Directions
Synthesis Optimization
Current challenges include:
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Low yields in coupling steps (unreported for this compound).
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Purification difficulties due to structural complexity.
Future work should explore:
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Microwave-assisted synthesis to enhance reaction efficiency.
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Enzymatic catalysis for regioselective functionalization.
Biological Screening
Priority assays include:
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Cytotoxicity: Against NCI-60 cancer cell lines.
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Antimicrobial activity: Using broth microdilution (MIC determinations).
Computational Modeling
DFT calculations could predict:
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Electrostatic potential surfaces for reactivity hotspots.
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ADMET profiles to guide preclinical development.
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